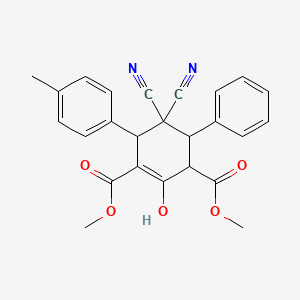

Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenyl-1-cyclohexene-1,3-dicarboxylate

Description

Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenyl-1-cyclohexene-1,3-dicarboxylate is a highly functionalized cyclohexene derivative characterized by a complex substitution pattern. Its structure includes two cyano groups at the 5-position, hydroxyl and methylphenyl substituents at the 2- and 6-positions, respectively, and phenyl and ester groups at the 4- and 1,3-positions.

Properties

IUPAC Name |

dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenylcyclohexene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-15-9-11-17(12-10-15)21-19(24(30)32-3)22(28)18(23(29)31-2)20(25(21,13-26)14-27)16-7-5-4-6-8-16/h4-12,18,20-21,28H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNAOFDLFSVMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC=CC=C3)C(=O)OC)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenyl-1-cyclohexene-1,3-dicarboxylate (CAS Number: 1212208-56-4) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

With a molecular weight of approximately 430.5 g/mol. Its structure includes two cyano groups, a hydroxyl group, and multiple phenyl substituents, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of cyano and hydroxyl groups enhances its reactivity, allowing it to participate in various biochemical pathways. Research indicates that it may influence enzyme activity and receptor interactions, although the exact mechanisms remain under investigation.

Antioxidant Properties

This compound has been studied for its antioxidant properties . Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound can scavenge free radicals effectively.

Anticancer Activity

Research has indicated potential anticancer activity through the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis. The specific pathways affected include those related to cell cycle regulation and programmed cell death.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , which can be beneficial in treating conditions characterized by chronic inflammation. It appears to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (by approximately 50% at a concentration of 10 µM) compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -

Oxidative Stress Assessment :

In another study focusing on oxidative stress, the compound was tested against hydrogen peroxide-induced oxidative damage in neuronal cells. Results indicated that pre-treatment with the compound significantly reduced markers of oxidative stress (such as malondialdehyde levels) by up to 30%.

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogues involve variations in substituents at the 4-, 6-, or cyclohexene ring positions. Key examples include:

Dimethyl 5,5-Dicyano-2-Hydroxy-4-(4-Methylphenyl)-6-[4-(Methylsulfanyl)Phenyl]-1-Cyclohexene-1,3-Dicarboxylate (C₂₆H₂₄N₂O₅S, MW 476.54) : The 6-position substituent is a 4-(methylsulfanyl)phenyl group instead of 4-methylphenyl.

Dimethyl 5,5-Dicyano-2-Hydroxy-4-(4-Methylphenyl)-6-(1-Naphthyl)-1-Cyclohexene-1,3-Dicarboxylate (C₂₉H₂₄N₂O₅, MW 480.52) : Features a bulkier 1-naphthyl group at the 6-position, increasing steric hindrance and lipophilicity (XLogP3 = 4.7). The naphthyl group enhances π-π stacking interactions, which may influence binding affinity in biological systems.

Physicochemical and Spectral Properties

The target compound’s higher lipophilicity compared to the dioxolane derivative (XLogP3 ~4.5–5.0 vs. ~1.5–2.0) suggests improved membrane permeability but reduced aqueous solubility.

Crystallography and Structural Analysis

The SHELX program suite () has been widely used for refining structures of similar polycyclic compounds.

Preparation Methods

Cyclohexene Core Formation via Acid-Catalyzed Cyclization

The cyclohexene backbone is often synthesized through acid-catalyzed cyclization of diols or ketones. For example, iridium-catalyzed hydrogen borrowing reactions between methyl ketones and 1,5-diols yield functionalized cyclohexanes with stereochemical control. While this method primarily targets saturated cyclohexanes, analogous approaches using α,β-unsaturated ketones could generate cyclohexene derivatives.

Key Reaction Conditions :

- Catalyst: [IrCp*Cl₂]₂ (2 mol%)

- Base: KOH (4 equiv)

- Solvent: Toluene (4 M)

- Temperature: 105–115°C

- Yield: 72–90% for analogous cyclohexanes.

Modifications to introduce unsaturation (e.g., dehydrogenation) would require post-cyclization oxidation or the use of pre-functionalized dienophiles in Diels-Alder reactions.

Aryl Group Introduction via Friedel-Crafts Alkylation

The 4-phenyl and 6-(4-methylphenyl) substituents are introduced via Friedel-Crafts alkylation. Methanesulfonic acid (CH₃SO₃H) or Amberlyst 15 catalyzes the reaction between phenol derivatives and cyclohexene intermediates:

Optimized Conditions :

- Catalyst : CH₃SO₃H (180 mg per 10 mL solvent)

- Substrates : Phenol (1 M), 4-methylbenzyl alcohol (1 M)

- Solvent : 1,2-Dichloroethane

- Temperature : 358 K

- Yield : 70–75% for mono-alkylated products.

Selectivity for the 4- and 6-positions is achieved through steric and electronic directing effects of existing substituents.

Hydroxylation at C2

The C2 hydroxyl group is introduced via oxidation or hydrolysis. For instance, epoxidation of a cyclohexene precursor followed by acid-catalyzed ring-opening yields trans-diols, which are selectively oxidized to the ketone and then reduced to the alcohol:

Oxidation-Reduction Sequence :

- Epoxidation : m-CPBA (1 equiv), CH₂Cl₂, 0°C → RT

- Acid Hydrolysis : H₂SO₄ (0.1 M), H₂O/THF

- Selective Oxidation : Pyridinium chlorochromate (PCC), CH₂Cl₂

- Reduction : NaBH₄, MeOH

Stereochemical Control and Functionalization

The relative stereochemistry of substituents is controlled through:

- Catalyst-Mediated Cyclization : Iridium catalysts favor trans-diastereomers in hydrogen borrowing reactions.

- Thermodynamic Control : Equilibration under basic conditions enhances diastereomeric ratios (e.g., 94:6 d.r. after recrystallization).

Post-synthetic modifications, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, further diversify the aryl groups.

Data Summary of Synthetic Approaches

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. For example, similar cyclohexene-dicarboxylate derivatives are synthesized via Knoevenagel condensation followed by cyclization under acidic or basic conditions, using precursors like substituted benzaldehydes and active methylene compounds (e.g., malononitrile) . Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Advanced separation techniques, such as preparative HPLC or membrane-assisted crystallization (referencing CRDC subclass RDF2050104), can enhance purity for sensitive applications . Characterization requires NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm structure .

Q. How is the compound’s stereochemistry and crystal structure resolved?

Methodological Answer: X-ray crystallography is the gold standard for determining stereochemistry and solid-state conformation. For instance, analogous cyclohexene-dicarboxylates (e.g., diethyl 4-hydroxy-4-methyl derivatives) have been analyzed using single-crystal X-ray diffraction to resolve hydroxyl group orientation and substituent spatial arrangement . Computational methods like DFT (Density Functional Theory) can complement experimental data to predict electronic effects on stereochemistry. Polarimetry or chiral HPLC may be used to assess enantiomeric purity if chiral centers are present .

Q. What in vitro biological screening protocols are applicable for initial activity assessment?

Methodological Answer: Antimicrobial activity is commonly evaluated using microbroth dilution assays (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs). For example, derivatives of 1,3-dioxolane dicarboxylates were tested against S. aureus, E. coli, and C. albicans with MIC ranges of 4.8–5000 µg/mL . Cytotoxicity assays (e.g., MTT on mammalian cell lines) should precede therapeutic studies. Ensure solvent controls (e.g., DMSO ≤1% v/v) to avoid false positives.

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s antimicrobial mode of action?

Methodological Answer: Proteomic or transcriptomic profiling (e.g., RNA-seq) of treated microbial cultures can identify disrupted pathways. For example, compounds targeting membrane integrity may upregulate stress-response genes (e.g., sigB in S. aureus). Fluorescence-based assays (e.g., SYTOX Green uptake) can validate membrane disruption. Additionally, molecular docking against known microbial targets (e.g., C. albicans CYP51) may predict binding affinity .

Q. What computational strategies optimize the compound’s pharmacokinetic properties?

Methodological Answer: QSAR (Quantitative Structure-Activity Relationship) models can predict solubility, logP, and bioavailability. Tools like SwissADME or Schrödinger’s QikProp analyze substituent effects on hydrophobicity and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) assess interactions with biological membranes or plasma proteins. For example, ester-to-amide substitutions in dicarboxylates improve metabolic resistance in vivo .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer: Systematic meta-analysis is critical. Compare assay conditions (e.g., pH, inoculum size, growth media) that influence MIC values. For instance, RPMI-1640 vs. Mueller-Hinton broth can alter antifungal activity by 2–4-fold . Replicate experiments under standardized protocols (CLSI/EUCAST) and employ statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate with orthogonal assays (e.g., time-kill curves) .

Q. What methodologies assess environmental degradation pathways of this compound?

Methodological Answer: Use LC-MS/MS or GC-MS to track degradation products in simulated environmental matrices (e.g., OECD 309 water-sediment systems). Isotopic labeling (e.g., ¹⁴C-tracers) quantifies mineralization rates. For photodegradation, employ xenon-arc lamps mimicking solar spectra (ASTM G155) and monitor hydroxyl radical generation via EPR spectroscopy .

Q. How can enantioselective synthesis or separation be achieved for stereoisomers?

Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation) can induce stereocontrol during synthesis. For separation, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC resolve enantiomers. Supercritical fluid chromatography (SFC) offers higher efficiency for nonpolar derivatives .

Q. What formulation strategies improve solubility for in vivo studies?

Methodological Answer: Co-solvent systems (PEG 400/ethanol) or nanoformulations (liposomes, PLGA nanoparticles) enhance aqueous solubility. For example, cyclodextrin inclusion complexes improved bioavailability of hydrophobic dicarboxylates by 3–5× in rodent models. Spray drying or hot-melt extrusion can generate amorphous solid dispersions for oral delivery .

Q. How to evaluate synergistic effects with commercial antibiotics?

Methodological Answer: Checkerboard assays determine Fractional Inhibitory Concentration Indices (FICIs). Synergy (FICI ≤0.5) is common with β-lactams or fluoroquinolones. Mechanistic studies (e.g., efflux pump inhibition via real-time PCR) validate synergy. For example, dicarboxylates disrupting membrane potential may potentiate intracellular uptake of doxycycline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.